molecular formula C15H14S2 B8731931 2,2-Diphenyl-1,3-dithiolane CAS No. 6317-10-8

2,2-Diphenyl-1,3-dithiolane

Cat. No. B8731931
CAS RN: 6317-10-8
M. Wt: 258.4 g/mol
InChI Key: NPCVWOFQCBKKNO-UHFFFAOYSA-N
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Patent
US04111873

Procedure details

A solution containing benzophenone (45.5 grams; 0.25 mole), 1,2-ethanedithiol (23.5 grams; 0.25 mole), and p-toluenesulfonic acid (1 gram) in 150 mls. of dry benzene was heated at reflux until no more water was azeotroped off. The remaining benzene was then evaporated and the residue was dissolved in diethyl ether. The ethereal solution was then washed with water, dried over anhydrous magnesium sulfate, filtered and evaporated to obtain 2,2-diphenyl-1,3-dithiolane, a white crystalline solid which melted at 104°-105° C. A different preparation of this same compound is described in Fasbender, Berichte 21, 1473-7, (1888), wherein the melting point is reported as 106° C.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([SH:18])[CH2:16][SH:17].C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>O>[C:2]1([C:1]2([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[S:18][CH2:15][CH2:16][S:17]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
23.5 g
Type
reactant
Smiles
C(CS)S
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was azeotroped off
CUSTOM
Type
CUSTOM
Details
The remaining benzene was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether
WASH
Type
WASH
Details
The ethereal solution was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(SCCS1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.